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molecular formula C9H9ClO3 B8358139 2-Methoxyphenyl chloroacetate CAS No. 30287-15-1

2-Methoxyphenyl chloroacetate

Cat. No. B8358139
M. Wt: 200.62 g/mol
InChI Key: YDXLYDCERZODMZ-UHFFFAOYSA-N
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Patent
US04343940

Procedure details

4-ETHYL-7-METHOXYQUINAZOLIN-6-OL.--2-Methoxyphenol was esterified by reaction with chloroacetyl chloride to give in 75% yield, 2-methoxyphenyl chloroacetate, m.p. 60°-61.5°. This material was acylated with propionic acid in the presence of polyphosphoric acid to produce 2-methoxy-5-propionylphenyl chloroacetate in 75% yield, m.p. 77°-79.5° C. This ester was hydrolyzed with sodium acetate in methanol to yield 1-(3-hydroxy-4-methoxyphenyl)-1-propanone, m.p. 91°-92°, yield 90%. Benzylation of the later by treatment in acetone with benzyl chloride and potassium carbonate yielded 1-(3-benzyloxy-4-methoxyphenyl)-1-propanone, m.p. 83°-85°, yield 96%. The latter was then nitrated by treatment with 1:3 nitric acid/acetic acid at 18°-20° to yield 1-(2-nitro-4-methoxy-5-benzyloxyphenyl)-1-propanone, m.p. 120.5°-123°, yield 65%. Reduction of this material with hydrazine hydrate and Raney nickel yielded 1-(2-amino-4-methoxy-5-benzyloxyphenyl)-1-propanone. The latter was cyclized by treatment with formic acid and formamide to yield 6-benzyloxy-4-ethyl-7-methoxyquinoline, yield 80%, m.p. 132°-134°. Catalytic hydrogenation of the latter resulted in debenzylation to yield 4-ethyl-7-methoxyquinolin-6-ol in 85% yield, m.p. 200°-202°.
Name
4-ETHYL-7-METHOXYQUINAZOLIN-6-OL
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1[C:12]2[C:7](=[CH:8][C:9]([O:14][CH3:15])=[C:10](O)[CH:11]=2)N=CN=1)C.C[O:17]C1C=CC=CC=1O.[Cl:25][CH2:26][C:27](Cl)=[O:28]>>[Cl:25][CH2:26][C:27]([O:28][C:8]1[CH:7]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH3:15])=[O:17]

Inputs

Step One
Name
4-ETHYL-7-METHOXYQUINAZOLIN-6-OL
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=NC=NC2=CC(=C(C=C12)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OC1=C(C=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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